tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate
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Overview
Description
tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate: is a bicyclic compound that features a tert-butyl group and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the bicyclic structure.
Reduction: Reduced amine derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in various chemical reactions .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its bicyclic structure can interact with biological targets, making it a candidate for the development of new therapeutic agents .
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, inhibiting the function of the target molecule. The bicyclic structure provides rigidity, enhancing the binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl 3-azabicyclo[3.1.1]heptan-6-ylcarbamate
- tert-Butyl 3-azabicyclo[3.1.1]heptane-1-carboxylate
Comparison: tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable in specific synthetic and medicinal applications .
Properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-4-8(5-11)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCLWQQNPIZBNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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